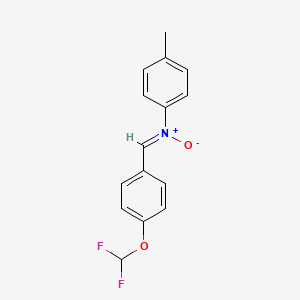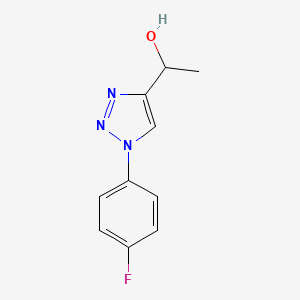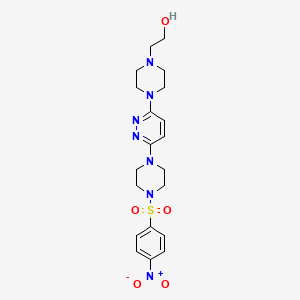
2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H27N7O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is involved in various synthetic pathways to create novel derivatives with potential biological activities. For instance, research has demonstrated the synthesis of bioactive sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety through specific reactions, indicating its utility in developing compounds with antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016). Similarly, another study reported the concise synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines, showcasing the compound's versatility in creating a range of heterocyclic compounds with potential pharmaceutical applications (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).
Biological Applications
The compound serves as a precursor in the synthesis of molecules with significant biological activities. Studies have explored its role in the development of molecules with antibacterial and antifungal properties, indicating its potential in addressing microbial resistance issues. For example, novel sulfonamide analogs containing sulfamerazine/sulfaguanidine have been synthesized, demonstrating antimicrobial activity against various bacterial strains (Aday, Sola, Çolak, & Kaya, 2016). Another study focused on the synthesis of polysubstituted 4H-Pyran derivatives with anticancer activity, further highlighting the compound's application in creating therapeutics for cancer treatment (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Mechanistic Insights and SAR Studies
Research also delves into the mechanistic aspects and structure-activity relationships (SAR) involving the compound. For instance, studies on pyridazinone derivatives as glucan synthase inhibitors have identified structure-activity relationships that inform the design of potent antifungal agents (Zhou, Ting, Aslanian, Cao, Kim, Kuang, Lee, Schwerdt, Wu, Herr, Zych, Yang, Lam, Wainhaus, Black, McNicholas, Xu, & Walker, 2011).
Eigenschaften
IUPAC Name |
2-[4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O5S/c28-16-15-23-7-9-24(10-8-23)19-5-6-20(22-21-19)25-11-13-26(14-12-25)33(31,32)18-3-1-17(2-4-18)27(29)30/h1-6,28H,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBYUPCIBRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2702259.png)
![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)

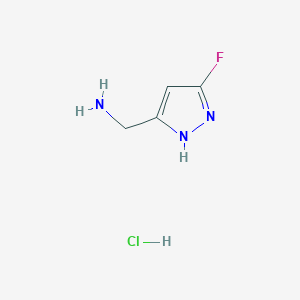
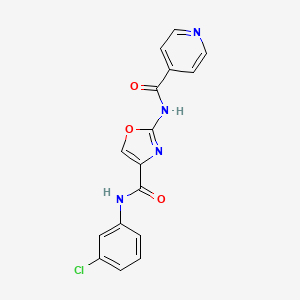

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702269.png)
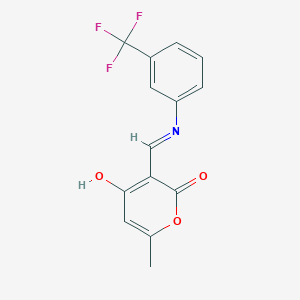

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
